

A Comparative Guide to the Analytical Characterization of 4-Iodocyclohexanamine

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Compound of Interest

Compound Name: 4-Iodocyclohexanamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of **4-Iodocyclohexanamine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, cyclohexylamine, to provide well-reasoned predictions for its spectral and chromatographic behavior. This approach offers a robust framework for researchers working with this and structurally similar molecules.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and experimentally determined analytical data for **4-Iodocyclohexanamine** and its non-iodinated counterpart, cyclohexylamine.

Table 1: Elemental Analysis

Compound	Molecular Formula	Molecular Weight (g/mol)	Carbon (%)	Hydrogen (%)	Iodine (%)	Nitrogen (%)
4-Iodocyclohexanamine	C ₆ H ₁₂ IN	225.07	32.02	5.37	56.38	6.22
Cyclohexylamine	C ₆ H ₁₃ N	99.17	72.67	13.21	-	14.12

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

Predicted values for **4-Iodocyclohexanamine** are based on the known spectrum of cyclohexylamine hydrochloride in D₂O, with expected downfield shifts due to the electron-withdrawing effect of iodine.

Proton	Cyclohexylamine HCl (Experimental, D ₂ O)	4-Iodocyclohexanamine (Predicted, D ₂ O)	Multiplicity
H1 (CH-NH ₂)	~3.16	~3.3 - 3.5	Multiplet
H4 (CH-I)	-	~4.0 - 4.2	Multiplet
H2, H6 (axial)	~1.80	~2.0 - 2.2	Multiplet
H2, H6 (equatorial)	~1.99	~2.1 - 2.3	Multiplet
H3, H5 (axial)	~1.28	~1.4 - 1.6	Multiplet
H3, H5 (equatorial)	~1.65	~1.8 - 2.0	Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)

Predicted values for **4-Iodocyclohexanamine** are based on the known spectrum of cyclohexylamine in CDCl₃, with the C4 carbon expected to be significantly shifted due to the presence of iodine.

Carbon	Cyclohexylamine (Experimental, CDCl ₃)	4-Iodocyclohexanamine (Predicted, CDCl ₃)
C1 (C-NH ₂)	~50.5	~52 - 54
C4 (C-I)	~25.5	~30 - 35
C2, C6	~36.5	~38 - 40
C3, C5	~25.5	~27 - 29

Table 4: Predicted Mass Spectrometry Fragmentation

The fragmentation pattern of **4-Iodocyclohexanamine** is expected to show characteristic losses of iodine and the amine group.

m/z	Predicted Fragment Ion	Notes
225	[C ₆ H ₁₂ IN] ⁺	Molecular Ion (M ⁺)
127	[I] ⁺	Iodine cation
98	[C ₆ H ₁₀ N] ⁺	Loss of HI
83	[C ₆ H ₁₁] ⁺	Cyclohexyl cation
56	[C ₄ H ₈] ⁺	Characteristic fragment from cyclohexyl ring cleavage

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.

- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions (Proposed):
 - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase.
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
 - Injector temperature: 250 $^{\circ}\text{C}$.
 - Oven program: Initial temperature of 60 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$ and hold for 5 minutes.
- MS Conditions:

- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: m/z 40-400.
- Ion source temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC)

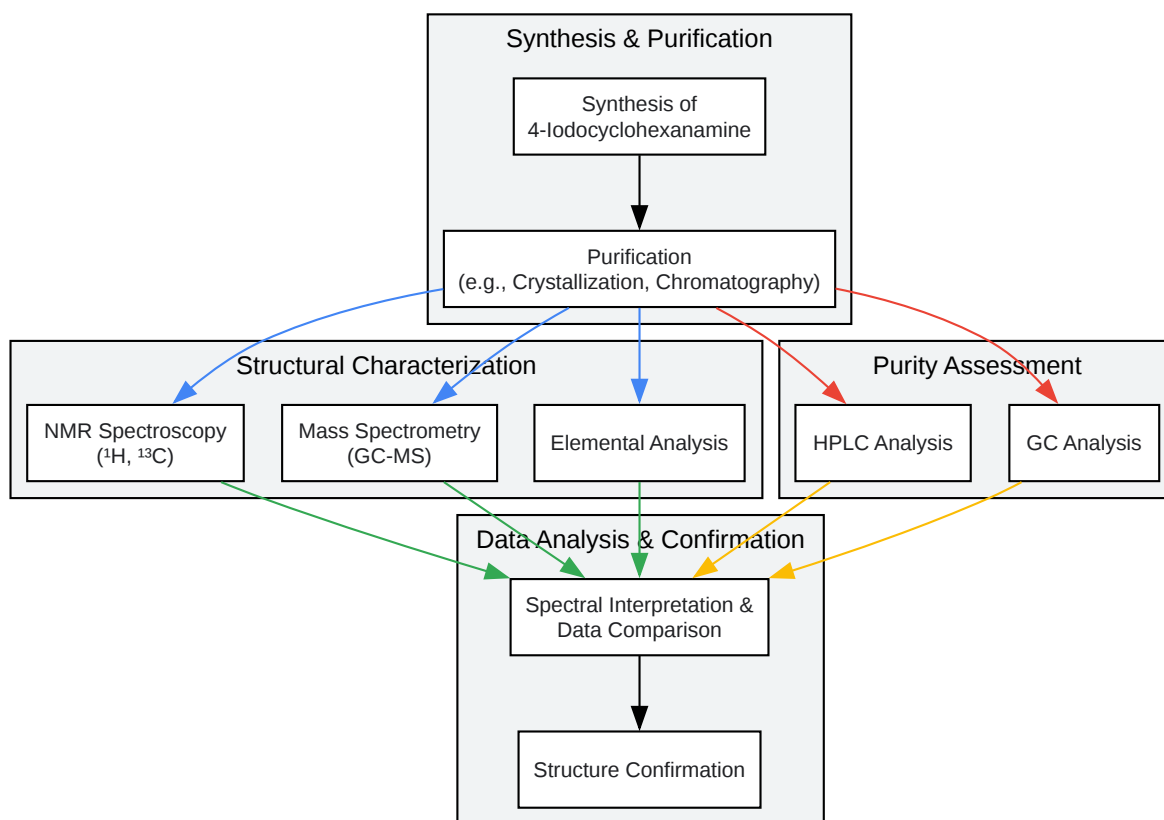
- Instrumentation: An HPLC system with a UV detector.
- Proposed HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
 - Mobile phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
 - Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
 - Flow rate: 1.0 mL/min.
 - Detection: UV at 210 nm.
 - Injection volume: 10 μ L.

Elemental Analysis

- Instrumentation: An automated elemental analyzer.
- Procedure: A precisely weighed sample (1-3 mg) is combusted at high temperature in a stream of oxygen. The resulting combustion gases (CO_2 , H_2O , N_2 , and I_2) are separated by gas chromatography and quantified by a thermal conductivity detector.

Mandatory Visualization

The following diagram illustrates a typical workflow for the analytical characterization of **4-Iodocyclohexanamine**.



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Caption: Workflow for the Characterization of **4-Iodocyclohexanamine**.

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